molecular formula C13H17ClN2O B1422486 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide CAS No. 1258641-30-3

2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide

Cat. No. B1422486
CAS RN: 1258641-30-3
M. Wt: 252.74 g/mol
InChI Key: LWHVZPRCUHFPJL-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide is an artificial compound categorized as an amide . It exhibits inhibitory properties against the enzyme acetylcholinesterase, which is responsible for the degradation of the neurotransmitter acetylcholine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H15ClN2O . It consists of a pyrrolidine ring attached to a phenyl group and an acetamide group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 238.72 , and it has a melting point of 175 - 177 degrees Celsius .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthetic Pathways : The compound has been studied as an intermediate in the synthesis of novel heterocyclic compounds, indicating its utility in the creation of pharmacologically active molecules. For instance, it has been utilized in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcasing the compound's role in producing previously unknown derivatives through nucleophilic substitution reactions with various amines and cyclic amides (Palamarchuk et al., 2019).

  • Pharmacological Potential : Derivatives synthesized using this compound have been evaluated for their pharmacological activities, including anticonvulsant and antimicrobial properties. This underscores the chemical's significance in medicinal chemistry, where it serves as a building block for developing new therapeutic agents. For example, research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has identified potential anticonvulsant activities in animal models, highlighting the compound's relevance in the synthesis of new antiepileptic drugs (Kamiński et al., 2015).

  • Anticancer Applications : Studies also extend to the synthesis of thiazole derivatives with potential anticancer activities, where the compound serves as a precursor in the creation of molecules tested against various cancer cell lines. This illustrates its role in the development of novel anticancer agents, further broadening its application in scientific research (Evren et al., 2019).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects .

Biochemical Pathways

Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide are currently unknown. These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .

Safety and Hazards

The compound is classified with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for this compound could involve further exploration of its inhibitory properties against acetylcholinesterase . Given the role of this enzyme in neurotransmission, the compound could have potential applications in the treatment of conditions related to neurotransmitter imbalances .

properties

IUPAC Name

2-chloro-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-9-13(17)15-10-11-3-5-12(6-4-11)16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHVZPRCUHFPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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